4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
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Overview
Description
4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxybenzoyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde and an appropriate acylating agent.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Fluorination: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methoxybenzyl)benzamide
- 4-fluoro-N-(4-methoxyphenyl)benzamide
- 4-fluoro-N-(2-(2-(3-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is unique due to its combination of a benzofuran core, a methoxybenzoyl group, and a fluorine atom. This structural arrangement imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties.
Properties
Molecular Formula |
C24H18FNO4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
InChI |
InChI=1S/C24H18FNO4/c1-14-20-13-18(26-24(28)16-3-7-17(25)8-4-16)9-12-21(20)30-23(14)22(27)15-5-10-19(29-2)11-6-15/h3-13H,1-2H3,(H,26,28) |
InChI Key |
OGKVPXIJXHZHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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